6alpha-Fluoroprednisolone-21-acetate
Overview
Description
Fluprednisolone acetate is a synthetic glucocorticoid with potent anti-inflammatory propertiesThese compounds are steroids with a structure based on a hydroxylated prostane moiety . Fluprednisolone acetate is used in various medical applications due to its ability to modulate immune responses and reduce inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of fluprednisolone acetate involves several key steps. One method starts with prednisone acetate as the raw material. The process includes successive 3-site and 20-site keto-protection reactions, 11-site keto-reduction reactions, 21-site hydroxyl esterification reactions, and 3-site and 20-site keto-deprotection reactions . This method simplifies the technical process, reduces production costs, and is suitable for mass production .
Industrial Production Methods: Industrial production of fluprednisolone acetate typically involves large-scale chemical synthesis using the aforementioned synthetic routes. The process is optimized for high yield and purity, ensuring that the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Fluprednisolone acetate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties .
Common Reagents and Conditions: Common reagents used in the synthesis and modification of fluprednisolone acetate include chloroform, methanol, and acetonitrile. Reaction conditions often involve controlled temperatures and specific catalysts to ensure the desired chemical transformations .
Major Products Formed: The major products formed from the reactions involving fluprednisolone acetate include various derivatives with enhanced anti-inflammatory and immunosuppressive properties. These derivatives are used in different pharmaceutical formulations .
Scientific Research Applications
Fluprednisolone acetate has a wide range of scientific research applications. In chemistry, it is used as a reference compound for studying glucocorticoid activity. In biology, it is employed in research on immune modulation and inflammation. In medicine, fluprednisolone acetate is used to treat various inflammatory and autoimmune conditions . Additionally, it has applications in the pharmaceutical industry for the development of new therapeutic agents .
Mechanism of Action
Fluprednisolone acetate exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding leads to the activation of specific genes that regulate inflammatory and immune responses. The compound modulates the expression of cytokines, enzymes, and other proteins involved in inflammation, thereby reducing the symptoms of inflammatory diseases .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to fluprednisolone acetate include prednisolone, prednisone, and dexamethasone. These compounds share structural similarities and belong to the same class of glucocorticoids .
Uniqueness: Fluprednisolone acetate is unique due to its specific fluorination at the 6α position, which enhances its anti-inflammatory potency compared to other glucocorticoids. This structural modification allows for more effective modulation of immune responses and inflammation .
Conclusion
Fluprednisolone acetate is a valuable compound in the field of medicine and scientific research. Its potent anti-inflammatory properties, diverse applications, and unique structural features make it an important tool for treating inflammatory and autoimmune conditions. The compound’s synthesis, chemical reactions, and mechanism of action provide a comprehensive understanding of its therapeutic potential.
Properties
IUPAC Name |
[2-[(6S,8S,9S,10R,11S,13S,14S,17R)-6-fluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29FO6/c1-12(25)30-11-19(28)23(29)7-5-15-14-9-17(24)16-8-13(26)4-6-21(16,2)20(14)18(27)10-22(15,23)3/h4,6,8,14-15,17-18,20,27,29H,5,7,9-11H2,1-3H3/t14-,15-,17-,18-,20+,21-,22-,23-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYMBAKFTWRNHPS-APRQOCPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CC(C4=CC(=O)C=CC34C)F)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2C[C@@H](C4=CC(=O)C=C[C@]34C)F)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29FO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90205608 | |
Record name | 6alpha-Fluoroprednisolone-21-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90205608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
570-36-5 | |
Record name | Pregna-1,4-diene-3,20-dione, 21-(acetyloxy)-6-fluoro-11,17-dihydroxy-, (6α,11β)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=570-36-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6alpha-Fluoroprednisolone-21-acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000570365 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fluprednisolone acetate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14637 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 6alpha-Fluoroprednisolone-21-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90205608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6α-fluoro-11β,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.483 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FLUPREDNISOLONE ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5YEO81H7EG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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